molecular formula C25H24FN3O4 B11643132 N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11643132
M. Wt: 449.5 g/mol
InChI Key: LOJDRMPEBFZEHL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known by its chemical formula C₁₉H₁₃FN₂O₄, is a fascinating compound with diverse applications. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization. The specific synthetic route may vary, but it typically includes the following steps:

    Acylation: Introduction of the amide functionality.

    Cyclization: Formation of the quinoline ring system.

    Nitration: Introduction of the nitro group.

    Fluorination: Incorporation of the fluorine atom.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The fluorine atom may participate in substitution reactions.

    Reduction: The quinoline ring system could be reduced to a tetrahydroquinoline.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

    Fluorination: Fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor).

Major Products:: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or functional group modifications.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It may exhibit pharmacological activity due to its unique structure.

    Chemistry: Researchers explore its reactivity and potential as a building block.

    Biology: Investigations into its biological effects and interactions.

    Industry: Possible use in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

. These compounds share structural features but differ subtly.

Properties

Molecular Formula

C25H24FN3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24FN3O4/c1-14-21(24(31)28-18-10-5-4-9-17(18)26)22(15-7-6-8-16(11-15)29(32)33)23-19(27-14)12-25(2,3)13-20(23)30/h4-11,22,27H,12-13H2,1-3H3,(H,28,31)

InChI Key

LOJDRMPEBFZEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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